molecular formula C19H14BrFN2O4 B2652952 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477856-98-7

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B2652952
M. Wt: 433.233
InChI Key: POTOGYLVXIXSEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a diazinane ring, which is a type of heterocyclic compound. It also contains a bromo and a fluoro group attached to different phenyl rings . The InChI code for this compound is 1S/C17H11FN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23) .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Synthesis and Structural Characterization : Research on similar compounds includes the synthesis and structural characterization of novel chemical structures, providing insights into their potential applications in materials science, coordination chemistry, and as ligands in complex formulations (Pogány et al., 2017; Schmid et al., 2001).

Antimicrobial Applications

  • Antimicrobial Activity : Some related compounds have been studied for their antimicrobial properties, highlighting their potential use in developing new antimicrobial agents. These studies often involve the synthesis of novel compounds followed by evaluation of their efficacy against various microbial strains (Ghorab et al., 2017; Desai et al., 2013).

Optical and Material Applications

  • Optical and Material Properties : Investigations into the optical properties of related compounds, including their potential applications in nonlinear optics and as emissive materials for optoelectronic devices, have been conducted. These studies explore the synthesis, characterization, and application of these compounds in creating materials with desirable optical properties (Fischer et al., 2013; Würthner et al., 2002).

Synthetic Methodologies

  • Synthetic Methodologies : The development of synthetic methodologies using similar compounds as key intermediates or reactants is a significant area of research. This includes novel approaches to synthesis, providing a foundation for further exploration in organic and medicinal chemistry (Šterk et al., 2012; Selvakumar et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-15(11)27-16-8-7-12(20)10-14(16)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTOGYLVXIXSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Br)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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